molecular formula C13H12BrN3 B3201711 2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile CAS No. 1020244-24-9

2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile

Cat. No. B3201711
CAS RN: 1020244-24-9
M. Wt: 290.16 g/mol
InChI Key: XYTYYWPOJMNJOX-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 290.16 . The IUPAC name for this compound is 2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.

Scientific Research Applications

Molecular Structure and Supramolecular Motifs

The research by (Vishnupriya et al., 2014) investigates the structures of pyridine derivatives, including 2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile. It emphasizes how substituent changes can alter intermolecular interaction patterns, leading to a variety of supramolecular motifs. This study is crucial for understanding the compound's potential applications in molecular engineering and design.

Crystal Structure Analysis for Potential Inhibitors

(Venkateshan et al., 2019) conducted crystal structure analysis of related pyridine derivatives. This research is significant for drug discovery, as it provides insights into the molecular docking of synthesized compounds with enzymes, aiding the development of potential inhibitors.

Biological Activity and Synthesis

The study by (Ershov et al., 2014) explores dihydropyridines, a group showing diverse biological activities. This research is important for pharmaceutical applications, highlighting the synthetic routes to dihydropyridine derivatives, including the compound .

Fluorescence Properties and Antibacterial Activity

(Girgis et al., 2004) synthesized various derivatives of pyridinecarbonitriles and evaluated their fluorescence properties. This research offers insights into the use of these compounds in developing fluorescent probes and antibacterial agents.

X-ray Diffraction and Derivative Analysis

(Rybakov et al., 2017) used X-ray diffraction to study derivatives of 3-cyanopyrid-2-ones. This research aids in understanding the structural basis for the reactivity and potential applications of these derivatives in various fields, including material science.

Synthesis and Antimicrobial Evaluation

(Bogdanowicz et al., 2013) focused on synthesizing new cyanopyridine derivatives and evaluating their antimicrobial activity. This study is vital for developing new antimicrobial agents.

Safety and Hazards

The compound’s Material Safety Data Sheet (MSDS) should be referred to for comprehensive safety and hazard information . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTYYWPOJMNJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)Br)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Reactant of Route 2
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Reactant of Route 3
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Reactant of Route 4
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Reactant of Route 5
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Reactant of Route 6
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile

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